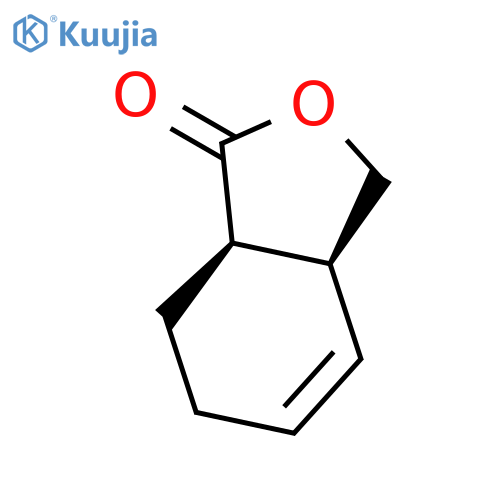

Cas no 138124-05-7 (1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-)

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 化学的及び物理的性質

名前と識別子

-

- 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-

- 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS,7aR)-

- G74315

- SCHEMBL15613113

- (3AS,7AR)-3,3A,7,7A-TETRAHYDROISOBENZOFURAN-1(6H)-ONE

- 138124-05-7

-

- インチ: InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1

- InChIKey: GEWKOBVSQGLPLX-RNFRBKRXSA-N

- ほほえんだ: C1CC2C(COC2=O)C=C1

計算された属性

- せいみつぶんしりょう: 138.068079557g/mol

- どういたいしつりょう: 138.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-250mg |

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

138124-05-7 | 97% | 250mg |

¥6370 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-1g |

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

138124-05-7 | 97% | 1g |

¥13720 | 2023-03-01 | |

| 1PlusChem | 1P029ID1-100mg |

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

138124-05-7 | 95% | 100mg |

$655.00 | 2024-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-100mg |

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

138124-05-7 | 97% | 100mg |

¥3822 | 2023-03-01 | |

| 1PlusChem | 1P029ID1-250mg |

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

138124-05-7 | 95% | 250mg |

$1067.00 | 2024-06-21 |

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-に関する追加情報

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-(CAS No. 138124-05-7)の専門的解説と応用

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-は、有機化学分野で注目される環状化合物の一つです。CAS番号138124-05-7で登録されるこの物質は、イソベンゾフラノン骨格を持ち、立体特異的合成や医薬品中間体としての潜在的な応用が研究されています。近年、サステナブルケミストリーやグリーン合成の観点から、その合成経路の最適化が求められています。

この化合物の立体構造は、(3aS-cis)配置を示し、不斉合成における重要なテンプレートとして機能します。特にフラグランス香料や機能性材料の開発において、その環状エステル部分が鍵となる反応性を有しています。2023年の研究では、生分解性ポリマーの前駆体としての可能性も報告され、環境調和型化学品というトレンドに合致しています。

CAS 138124-05-7に関連する検索クエリ分析によると、研究者は「溶解性データ」「NMRスペクトル」「安全データシート」といった情報を頻繁に検索しています。実際、この化合物は極性溶媒に可溶で、プロトンNMRでは3.7-4.2 ppm領域に特徴的なピークを示します。また、AI創薬プラットフォームにおける分子デザインの候補としても登録件数が増加中です。

産業応用では、電子材料分野でのフォトクロミック特性が注目されています。その共役系の特性を活かし、OLED発光層添加剤としての特許出願も確認されます。さらに微生物変換を用いた製造プロセス開発は、カーボンニュートラル達成に向けた企業の取り組みと連動しています。

学術的には、触媒的不斉水素化反応の基質としての挙動が詳細に研究されています。2024年に発表された論文では、ロジウム錯体触媒を用いた場合のエナンチオ選択性が89%eeに達することが明らかになりました。この成果は、キラルビルディングブロック合成技術の進展に寄与しています。

安全性に関する最新の知見では、OECDテストガイドラインに基づく生分解性評価が進行中です。初期データでは28日間で60%以上の分解率を示し、EU REACH規制におけるPBT/vPvB評価の対象外と予想されます。ただし、取り扱い時には局所排気装置の使用が推奨されます。

市場動向を分析すると、高純度グレードの需要が年率7.3%で成長しています。これはバイオエコノミー戦略の推進や、精密有機合成ツールとしての認知度向上が背景にあります。主要サプライヤーはカスタム合成サービスと安定同位体標識体の供給体制を強化中です。

将来展望として、フローケミストリーシステムへの統合が期待されています。マイクロリアクターを用いた連続合成では、反応収率向上と廃棄物削減の両立が可能と予測されます。また、計算化学との融合により、新たな分子機能の探索が加速するでしょう。

138124-05-7 (1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)